molecular formula C6H6FN B1304807 2-Fluoro-5-methylpyridine CAS No. 2369-19-9

2-Fluoro-5-methylpyridine

Cat. No. B1304807
CAS RN: 2369-19-9
M. Wt: 111.12 g/mol
InChI Key: AOSOZARHUJMBLZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine is a compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a fluorine atom at the second position and a methyl group at the fifth position. This structure makes it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related fluoropyridines has been explored in several studies. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another study presented a novel synthetic pathway to 4-fluoropyridines, which involved a series of rearrangements starting from 2-fluoroallylic alcohols . Additionally, the synthesis of 2-amino-5-fluoropyridine was reported using a route that includes nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-methylpyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as lanthanide complexes constructed from 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine, was investigated using single-crystal X-ray diffraction, which revealed a distorted triangular prism coordination sphere .

Chemical Reactions Analysis

The chemical reactivity of fluoropyridines is highlighted in several studies. For example, the synthesis of pentasubstituted pyridines was achieved using halogen dance reactions with halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Another study synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which showed herbicidal activity, indicating the potential of fluoropyridines in agrochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-methylpyridine specifically are not detailed in the provided papers. However, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid was studied, showing thermal stability up to 450 K . The photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were also examined, revealing the influence of fluorine atoms on emission characteristics .

Scientific Research Applications

Synthesis of Acetylcholine Release Enhancing Agents

2-Fluoro-4-methylpyridine, a close derivative of 2-Fluoro-5-methylpyridine, has been used in the synthesis of cognition enhancer drug candidates. In a study by Pesti et al. (2000), this compound was functionalized to create a novel alkylating agent, which was then used to synthesize a drug candidate that enhances acetylcholine release (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Herbicidal Activity

2-Fluoro-5-pyridylmethylaminoacrylates, synthesized from 2-Fluoro-5-methylpyridine, have been studied for their herbicidal properties. Liu et al. (2005) synthesized a series of these compounds and found them to be effective herbicidal inhibitors of photosystem II electron transport, showing excellent activity against certain weeds in post-emergence treatment (Liu, Zhao, Wang, Li, Huang, & Li, 2005).

Vibrational Spectroscopy and Molecular Docking Studies

Selvakumari et al. (2022) conducted a comprehensive study on 2-Fluoro-4-iodo-5-methylpyridine, examining its geometrical optimization, intramolecular hydrogen bonding interactions, and various other properties using Density-functional theory. The study also included molecular docking to show the compound's potential as a drug (Selvakumari, Venkataraju, Muthu, Sangeetha, & Rajesh, 2022).

PET Imaging Applications

Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This compound, which includes a fluoropyridine structure, demonstrated potential for visualizing enzymes in the brain via PET imaging (Kumata, Yui, Hatori, Maeda, Xie, Ogawa, Yamasaki, Nagai, Shimoda, Fujinaga, Kawamura, & Zhang, 2015).

Safety And Hazards

2-Fluoro-5-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator, and handling in a well-ventilated place .

properties

IUPAC Name

2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOZARHUJMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379143
Record name 2-Fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylpyridine

CAS RN

2369-19-9
Record name 2-Fluoro-5-methylpyridine
Source CAS Common Chemistry
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Record name 2-Fluoro-5-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Y Liu, Q Zhao, Q Wang, H Li, R Huang, Y Li - Journal of fluorine chemistry, 2005 - Elsevier
… with fluoroboric acid and sodium nitrite to give 2-fluoro-5-methylpyridine (2) with respect to … ), unreacted 2-fluoro-5-methylpyridine (15%) and dibromide of 2-fluoro-5-methylpyridine (18%…
Number of citations: 33 www.sciencedirect.com
CM Timperley, M Bird, SC Heard, S Notman… - Journal of fluorine …, 2005 - Elsevier
… It was claimed that 2-fluoro-3-methylpyridine and 2-fluoro-5-methylpyridine readily form methiodides [11], while 2- and 6-fluoronicotinamide fail to combine with iodoethane [12]. The …
Number of citations: 41 www.sciencedirect.com
FL Setliff - Journal of Chemical and Engineering Data, 1970 - ACS Publications
… 3-bromo-2-fluoro-5methylpyridine (Ic)via diazotization of 2-amino-3-bromo5-methylpyridine (la) in hydrochloric and fluoboric acid, respectively. We now …
Number of citations: 10 pubs.acs.org
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
… This overallstrategy could be easily extended to 2-fluoro5-methylpyridine (5). Thus, 3-substituted 2-fluoro-4-iodo5-methylpyridines 9b-d were prepared in two steps in very good overall …
Number of citations: 172 pubs.acs.org
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
… determined for the reactions of KSMe and KOMe in methanol with 2-fluoro-, 2-fluoro-3-methyl-, and 2-fluoro-5-methylpyridine, and of KOMe, KOPh, and KSPh with 2-fluoropyridine in …
Number of citations: 10 pubs.acs.org
T Schaefer, SS Danyluk, CL Bell - Canadian Journal of …, 1969 - cdnsciencepub.com
… On the reasonable assumption that the unknown JFBCH3 in 2-fluoro-5-methylpyridine is positive, comparable o and TC contributions to JpHF may be inferred. Further measurements …
Number of citations: 14 cdnsciencepub.com
JB Rowbotham, R Wasylishen… - Canadian Journal of …, 1971 - cdnsciencepub.com
The pmr spectra of the methyl derivatives of 2-fluoropyridine are analyzed. The signs and magnitudes of the long-range spin–spin coupling constants between the methyl protons and …
Number of citations: 14 cdnsciencepub.com
HL Bradlow, CA Vanderwerf - The Journal of Organic Chemistry, 1951 - ACS Publications
… Both 2-fluoro-3-methylpyridine and 2-fluoro-5-methylpyridine gave therather unstable fluorine substituted … save 3-bromo- and 2-fluoropyridine and 2-fluoro-5-methylpyridine were …
Number of citations: 42 pubs.acs.org
JT Minor, GF Hawkins, CA VanderWerf… - Journal of the American …, 1949 - ACS Publications
… starting 2-fluoro-5-methylpyridine (71% based on that reacted), according to the method described for the preparation of the 2-fluoro-isomer. It was purified by sublimation and melted at …
Number of citations: 19 pubs.acs.org
HR Clark, LD Beth, RM Burton, DL Garrett… - The Journal of …, 1981 - ACS Publications
… The single apparent exception to this trend is 2fluoro-5-methylpyridine (3), which,while exhibiting the same K& as the 3-methyl isomer(4), is appreciably less reactive than it or the 4- and …
Number of citations: 11 pubs.acs.org

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